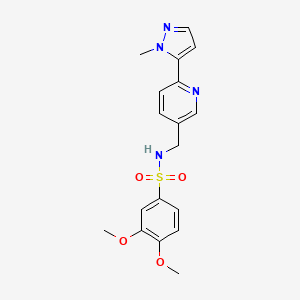

3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as therapeutic agents, particularly as antimicrobial and anticancer compounds. The structure of this compound suggests it may have interesting interactions with biological targets due to the presence of a pyrazole ring, a pyridine moiety, and dimethoxy groups on the benzenesulfonamide framework.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles. In the context of the provided papers, similar sulfonamide compounds have been synthesized using substituted benzaldehydes and hydrazinobenzenesulfonamide as starting materials . Another approach involves the reaction of mesitylene sulfonyl chloride with amines followed by further functionalization . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The compound has additional functional groups, such as the dimethoxy groups on the benzene ring and the pyrazole and pyridine rings, which could influence its binding affinity and selectivity towards biological targets. The presence of these heterocyclic rings is known to contribute to the biological activity of such molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity of the sulfonamide group can be influenced by the substituents on the aromatic ring. For instance, electron-donating groups such as methoxy can increase the electron density on the ring, potentially affecting the reactivity of the compound . The specific chemical reactions that the compound "this compound" may undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of dimethoxy groups is likely to affect the solubility of the compound in organic solvents, while the heterocyclic rings may contribute to its stability and melting point. The specific properties of the compound are not discussed in the provided papers, but similar compounds have been shown to possess cytotoxic activities and the ability to inhibit enzymes like carbonic anhydrase .

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Synthesis of Azole, Pyrimidine, Pyran, and Furan Derivatives : A study explored the synthesis of various derivatives, including benzenesulfonamide, for potential applications in medicinal chemistry (Farag et al., 2011).

- Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives investigated their role as inhibitors of human carbonic anhydrase isoforms, which is crucial in designing drugs for various diseases (Vaškevičienė et al., 2019).

- Anti-Breast Cancer Evaluation : A study synthesized N-(Guanidinyl)benzenesulfonamides and evaluated their anti-cancer activity, specifically against breast cancer cell lines (Ghorab et al., 2014).

- Antimicrobial Potential : The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives with benzenesulfonamide and trifluoromethyl moieties were reported for their potential in antimicrobial applications (Chandak et al., 2013).

Molecular and Structural Studies

- Structural Design for Kinase Inhibition : A series of benzenesulfonamides were designed to selectively inhibit ZAK kinase, showing potential for therapeutic application in diseases like cardiac hypertrophy (Chang et al., 2017).

- Sulfonylurea Derivatives for Antidiabetic Activity : The preparation of sulfonylurea derivatives of pyrazoles showed potential antidiabetic activity, highlighting the compound's relevance in diabetes treatment (Soliman, 1979).

- Metal Coordination Ligands : Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their role as ligands for metal coordination, important in the development of coordination compounds (Jacobs et al., 2013).

Novel Applications and Studies

- Synthesis and Antioxidant Activities : The synthesis and characterization of Celecoxib derivatives, including those related to benzenesulfonamide, were studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

- Antimicrobial Agents Synthesis : A study focused on synthesizing new sulfonamide derivatives and evaluating their antimicrobial properties, contributing to the development of new antimicrobials (Abbas et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction could potentially alter the function of the target, leading to a change in the cellular response .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that similar compounds have linear pharmacokinetics within a certain concentration range . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

It is known that similar compounds have shown potent activity against various diseases, suggesting that this compound may also have significant therapeutic effects .

properties

IUPAC Name |

3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICBGHKNUFMDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)